tert-Butyl 4-methylidene-1,2-oxazolidine-2-carboxylate

Description

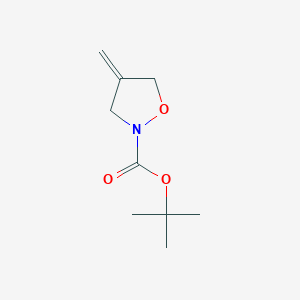

tert-Butyl 4-methylidene-1,2-oxazolidine-2-carboxylate is a heterocyclic organic compound featuring an oxazolidine ring (a five-membered ring containing one oxygen and one nitrogen atom) with a methylidene (=CH₂) substituent at the 4-position and a tert-butoxycarbonyl (Boc) protecting group at the 2-position.

Properties

IUPAC Name |

tert-butyl 4-methylidene-1,2-oxazolidine-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO3/c1-7-5-10(12-6-7)8(11)13-9(2,3)4/h1,5-6H2,2-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRQYFOBVNRWDDW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(=C)CO1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of tert-Butyl 4-methylidene-1,2-oxazolidine-2-carboxylate can be achieved through various synthetic routes. One common method involves the reaction of tert-butyl isocyanate with 4-methylidene-1,2-oxazolidine-2-carboxylic acid under controlled conditions . The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the pure compound .

Chemical Reactions Analysis

tert-Butyl 4-methylidene-1,2-oxazolidine-2-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

tert-Butyl 4-methylidene-1,2-oxazolidine-2-carboxylate has several scientific research applications, including:

Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Pharmaceutical Research: The compound is investigated for its potential use in drug development, particularly as a building block for designing new therapeutic agents.

Biological Studies: It is used in biological studies to understand its interactions with biological molecules and its potential effects on biological systems.

Mechanism of Action

The mechanism of action of tert-Butyl 4-methylidene-1,2-oxazolidine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various chemical reactions, depending on the reaction conditions . It can form covalent bonds with target molecules, leading to the formation of stable complexes that exhibit specific biological or chemical activities .

Comparison with Similar Compounds

Comparison with Similar Compounds

The provided evidence primarily focuses on tert-butyl (4S)-4-amino-1,2-oxazolidine-2-carboxylate (CAS 2126142-98-9), a closely related compound with an amino (-NH₂) group instead of a methylidene substituent at the 4-position. Below is a detailed comparison based on structural, physicochemical, and functional properties:

Table 1: Key Properties of tert-Butyl 4-methylidene-1,2-oxazolidine-2-carboxylate and Analogues

Structural and Reactivity Differences

Methylidene vs. Amino Substituent: The methylidene group in the target compound introduces a reactive double bond, enabling participation in cycloaddition (e.g., Diels-Alder) or electrophilic addition reactions. In contrast, the amino group in the analogue allows for nucleophilic substitutions, hydrogen bonding, and coordination chemistry .

Stereochemical Flexibility: The (4S)-configured amino analogue is explicitly stereodefined, which is critical for enantioselective synthesis . The methylidene variant lacks a stereocenter at the 4-position but may exhibit planar chirality depending on substituents.

Stability and Storage: The amino analogue is stored long-term under standard laboratory conditions, suggesting moderate stability . The methylidene derivative, with a conjugated double bond, may require inert atmospheres or low temperatures to prevent polymerization or oxidation.

Table 2: Commercial Availability and Pricing (2025 Data)

Research Findings and Limitations

- Synthetic Utility: The amino analogue is documented as a "versatile small molecule scaffold" for drug discovery, likely due to its Boc-protected amine, which facilitates deprotection and further functionalization .

Biological Activity

tert-Butyl 4-methylidene-1,2-oxazolidine-2-carboxylate is a compound belonging to the oxazolidine family, which has garnered attention for its diverse biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications based on current research findings.

- Molecular Formula : C₉H₁₇NO₃

- Molecular Weight : 187.24 g/mol

- CAS Number : 878385-72-9

Synthesis

The synthesis of this compound typically involves the reaction of suitable precursors under controlled conditions to form the oxazolidine ring. Various methods have been explored, including solvent-free reactions and the incorporation of carbon dioxide into oxazolidinone frameworks .

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxazolidine derivatives, including this compound. Research indicates that certain derivatives exhibit significant cytotoxic effects against various cancer cell lines:

| Compound | Cancer Cell Line | IC₅₀ (μM) |

|---|---|---|

| This compound | MDA-MB-231 (breast) | ~11 |

| This compound | LNCaP (prostate) | ~10 |

In a comparative study, this compound demonstrated selective cytotoxicity towards cancer cells while sparing normal cells, suggesting a favorable therapeutic index .

The mechanism by which this compound exerts its anticancer effects is thought to involve the inhibition of key cellular pathways associated with tumor growth and proliferation. Specifically, it may disrupt ATP binding sites on tyrosine kinase receptors, similar to established anticancer agents like gefitinib .

Other Biological Activities

Beyond its anticancer properties, oxazolidines have been reported to possess various biological activities:

- Antibacterial : Certain derivatives have shown promising antibacterial properties against Gram-positive bacteria .

- Insecticidal : Studies indicate potential use in pest control due to insecticidal activity .

Case Studies

- Study on Anticancer Efficacy : A detailed study evaluated the cytotoxic effects of several oxazolidine derivatives on a panel of cancer cell lines. The results indicated that this compound exhibited significant inhibition of cell proliferation in MDA-MB-231 and LNCaP cells with IC₅₀ values in the low micromolar range .

- Antibacterial Activity Assessment : Another investigation focused on the antibacterial efficacy of oxazolidines against various bacterial strains. The study found that derivatives similar to tert-butyl 4-methylidene exhibited notable activity against Staphylococcus aureus and Enterococcus faecalis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.